molecular formula C13H15F2NO2 B2633828 5-(Difluoromethyl)-2-piperidin-1-ylbenzoic acid CAS No. 2248295-96-5

5-(Difluoromethyl)-2-piperidin-1-ylbenzoic acid

Cat. No. B2633828
CAS RN: 2248295-96-5
M. Wt: 255.265
InChI Key: WTLVZNFPBQAVOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of difluoromethyl compounds has been a topic of interest in recent years . A regioselective synthesis of 5-difluoromethyl and 7-difluoromethyl-substituted pyrazolo [1,5-a]pyrimidines has been reported . The synthesis involved the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group . Another study reported the diastereoselective synthesis of 4,5-difluoropipecolic acids .


Molecular Structure Analysis

The molecular structure of difluoromethyl compounds has been studied using various techniques . For instance, a study on the supramolecular system of D,L-α-Difluoromethylornithine provided a comprehensive, qualitative, and quantitative survey of non-covalent interactions via Hirshfeld surface, molecular electrostatic potential, enrichment ratio, and energy frameworks analysis visualizing 3-D topology of interactions .


Chemical Reactions Analysis

Difluoromethylation reactions have been explored in various studies . For instance, the fragmentation of the 5-((difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazole radical anion yields the difluoromethyl radical which adds to [LnNin+1Ar]. The resulting [Ar–Nin+2–CF2H] complex undergoes reductive elimination to release the difluoromethylarene .

Safety and Hazards

The safety and hazards of difluoromethyl compounds can vary. It is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Future Directions

The future directions in the field of difluoromethylation include the development of novel one-electron (radio)fluorination and (radio)fluoroalkylation reactions . There is also interest in the precise site-selective installation of CF2H onto large biomolecules such as proteins .

properties

IUPAC Name

5-(difluoromethyl)-2-piperidin-1-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO2/c14-12(15)9-4-5-11(10(8-9)13(17)18)16-6-2-1-3-7-16/h4-5,8,12H,1-3,6-7H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLVZNFPBQAVOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Difluoromethyl)-2-piperidin-1-ylbenzoic acid

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